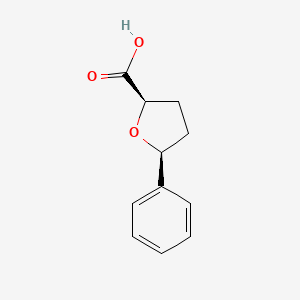
(2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid, also known as (2S)-2,3-dimethylbutan-2-amine, is a chiral, non-aromatic, aliphatic and α-amino acid. It is an important biological intermediate, widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, it has been studied for its potential applications in biochemical and physiological research.
科学研究应用
(2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid has been studied for its potential applications in biochemical and physiological research. It has been found to be a useful reagent for the synthesis of peptides, proteins, and other organic compounds. In addition, it has been used as a chiral selector in enantioselective synthesis, as well as a catalyst for the preparation of chiral compounds.
作用机制
(2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid is an α-amino acid, meaning that it has an amino group attached to a carbon atom. This amino group can act as a nucleophile in a variety of reactions, including peptide bond formation. In addition, it can act as an acid, donating a proton to a nucleophile, and as a base, accepting a proton from a nucleophile.
Biochemical and Physiological Effects
(2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid has been studied for its potential biochemical and physiological effects. It has been found to have a wide range of effects, including the inhibition of enzymes, the modulation of gene expression, and the promotion of cell growth and differentiation. In addition, it has been found to have anti-inflammatory and immunomodulatory effects, as well as antioxidant activity.
实验室实验的优点和局限性
(2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and is easily synthesized in high yields. Furthermore, it is stable and has a low toxicity. However, it is not soluble in water, and so must be dissolved in an organic solvent such as dimethylformamide or dimethylacetamide.
未来方向
There are several potential future directions for (2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid research. These include further investigation into its potential applications in biochemistry, physiology, and pharmacology, as well as its potential for use in the synthesis of peptides, proteins, and other organic compounds. In addition, further research could be conducted into its potential as a chiral selector in enantioselective synthesis, and its potential for use as a catalyst in the preparation of chiral compounds. Finally, further research could be conducted into its potential anti-inflammatory and immunomodulatory effects, as well as its antioxidant activity.
合成方法
(2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid can be synthesized by several methods, including the reductive amination of (2S)-2,3-dimethylbutan-2-ol with dimethylamine, the reaction of (2S)-2,3-dimethylbutan-2-ol with dimethylformamide, and the reaction of (2S)-2,3-dimethylbutan-2-ol with dimethylacetamide. The reductive amination reaction is the most commonly used method and yields the highest yield of (2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,3-dimethylbutan-1-ol", "dimethylamine", "sodium hydride", "methyl iodide", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "sodium bicarbonate", "sodium sulfate", "acetic anhydride", "pyridine", "ethanol" ], "Reaction": [ "Step 1: Conversion of 2,3-dimethylbutan-1-ol to 2,3-dimethylbutanal using sodium hydride and methyl iodide", "Step 2: Conversion of 2,3-dimethylbutanal to 2,3-dimethylbutanoic acid using sodium hydroxide and hydrochloric acid", "Step 3: Conversion of 2,3-dimethylbutanoic acid to its methyl ester using methanol and sulfuric acid", "Step 4: Conversion of 2,3-dimethylbutanoic acid methyl ester to (2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid using dimethylamine, acetic anhydride, and pyridine", "Step 5: Purification of the final product using ethanol, sodium bicarbonate, and sodium sulfate" ] } | |
CAS 编号 |
1429301-82-5 |
产品名称 |
(2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid |
分子式 |
C8H17NO2 |
分子量 |
159.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



